4-cyclopentyl-1H-Pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

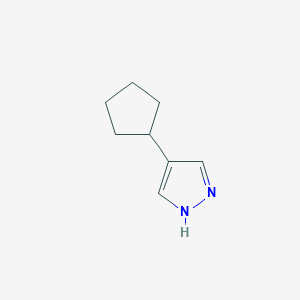

4-Cyclopentyl-1H-Pyrazole is a compound with the molecular weight of 136.2 . It is a derivative of pyrazole, a class of compounds known for their wide range of pharmacological properties .

Molecular Structure Analysis

The molecular structure of 4-cyclopentyl-1H-Pyrazole consists of a five-membered pyrazole ring attached to a cyclopentyl group . Pyrazoles are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .科学的研究の応用

Medicinal Chemistry

4-cyclopentyl-1H-Pyrazole serves as a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. It’s often used in the design of compounds with potential therapeutic effects. For instance, pyrazole derivatives have been studied for their anti-inflammatory and anticancer properties, with some compounds showing promising results in inhibiting key enzymes involved in disease progression .

Drug Discovery

In the realm of drug discovery, 4-cyclopentyl-1H-Pyrazole is utilized for its pharmacophoric properties. It can act as a core structure for developing novel drugs that target specific proteins or enzymes. Researchers have synthesized pyrazole derivatives that act as inhibitors for CDK2, a cyclin-dependent kinase involved in cell cycle regulation, which is a significant target in cancer therapy .

Agrochemistry

The agrochemical industry benefits from the application of pyrazole derivatives as they are used to create a variety of pesticides. These compounds can be tailored to control pests selectively without harming crops or the environment. Pyrazoles’ role in synthesizing herbicides, insecticides, and fungicides highlights their importance in maintaining agricultural productivity .

Coordination Chemistry

4-cyclopentyl-1H-Pyrazole derivatives are key in forming coordination complexes with metals, which have applications ranging from catalysis to the development of new materials. These complexes can exhibit unique properties such as magnetism, luminescence, or reactivity, which are exploited in various scientific fields .

Organometallic Chemistry

In organometallic chemistry, 4-cyclopentyl-1H-Pyrazole is used to create compounds that contain metal-carbon bonds. These organometallic compounds are crucial in catalysis and the synthesis of polymers. They also play a role in the development of new materials with advanced functionalities .

Material Science

Pyrazole derivatives, including 4-cyclopentyl-1H-Pyrazole, are investigated for their potential in material science. They can contribute to the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Their structural versatility allows for fine-tuning of electronic properties, which is essential for creating efficient and durable materials .

作用機序

Target of Action

Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their diverse biological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (13619) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including anti-tumor activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .

将来の方向性

Pyrazole derivatives, including 4-cyclopentyl-1H-Pyrazole, have been the focus of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . Future research directions include the development of new synthetic strategies, exploration of diverse pharmacological activities, and the design of better compounds through more mechanistic studies .

特性

IUPAC Name |

4-cyclopentyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCWESDQKOJPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524006 |

Source

|

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90253-22-8 |

Source

|

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)